molecular formula C8H4IN3 B2854777 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190310-26-9

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B2854777
CAS No.: 1190310-26-9
M. Wt: 269.045
InChI Key: YMHXXAVRKLUESI-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with an iodine atom at position 3 and a nitrile group at position 2. However, commercial availability data indicate that this compound is currently discontinued in standard quantities (1g, 100mg, 250mg), which may limit its practical use in ongoing research .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXXAVRKLUESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature : 50–80°C for 6–12 hours.
  • Oxidizing Agent : H₂O₂ (30% v/v) or NaOCl (5–10% w/w).

The reaction proceeds via electrophilic aromatic substitution, where iodine is introduced regioselectively at the 3-position due to electron-donating effects of the adjacent nitrile group. Typical yields range from 60–75% , with purity exceeding 95% after chromatography.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted iodine and byproducts.
  • Recrystallization : Methanol/water mixtures enhance purity to >98%.

Spectroscopic Analysis

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic peaks at δ 8.45 (s, 1H, pyridine-H), 7.89 (d, J = 5.2 Hz, 1H, pyrrole-H), and 2.50 (s, 1H, NH).
  • Mass Spectrometry : ESI-MS m/z 269.04 [M+H]⁺ confirms molecular weight.

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ with ligand Xantphos improves coupling efficiency in multi-step syntheses.
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Temperature 70–80°C Maximizes
Solvent Polarity DMF > DMSO > THF Enhances rate
I₂ Concentration 1.2 equiv Balances purity

Challenges and Limitations

  • Regioselectivity : Competing iodination at the 2-position may occur, requiring careful control of electronic effects.
  • Scalability : Multi-step methods suffer from cumulative yield losses, limiting industrial application.
  • Stability : The compound degrades above 40°C, necessitating cold storage (2–8°C).

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrolo[2,3-c]pyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases or receptors. The iodine atom and nitrile group contribute to its binding affinity and selectivity. The compound can modulate signaling pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Purity (%) Key Applications/Notes References
3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Pyrrolo[2,3-c]pyridine I (C3), CN (C4) C₈H₄IN₃ 95 Discontinued; kinase research
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Pyrrolo[2,3-b]pyridine I (C3), CN (C4) C₈H₄IN₃ 95 Available; similar core
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Pyrrolo[2,3-b]pyridine CF₃ (C5), CN (C4) C₉H₄F₃N₃ N/A Bioactive fluorinated derivative
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine Cl (C4), CN (C5) C₈H₄ClN₃ 97 Chloro-substituted analog
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine COOH (C2) C₈H₆N₂O₂ 95 High-yield synthesis (95%)
Key Observations:

Positional Isomerism : The substitution pattern (e.g., [2,3-c] vs. [2,3-b] fused rings) significantly alters electronic properties and biological interactions. For instance, pyrrolo[2,3-c]pyridine derivatives are less common in commercial catalogs compared to [2,3-b] isomers, which are more extensively studied .

Halogen vs. Functional Group Effects : The iodine atom in this compound may enhance electrophilicity and serve as a handle for further cross-coupling reactions, whereas chloro or trifluoromethyl groups (e.g., in ) offer distinct electronic and steric profiles.

Nitrile Group Utility : The nitrile group at C4 is a common feature in kinase inhibitors, as seen in ambocarb derivatives targeting DYRK1A and L-type calcium channels .

Biological Activity

3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound notable for its potential biological activities. This compound features an iodine atom at the 3-position and a nitrile group at the 4-position within a fused pyrrolo-pyridine ring system. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₄IN₃, with a molecular weight of 244.04 g/mol. The presence of the iodine atom and the nitrile group significantly impacts its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1190310-26-9
Molecular FormulaC₈H₄IN₃
Molecular Weight244.04 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways by interacting with specific molecular targets, such as kinases. The iodine atom enhances binding affinity, while the nitrile group contributes to its selectivity for these targets. This compound has been explored for its potential as a kinase inhibitor, particularly in cancer therapy.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant anticancer activities. For instance, related compounds have shown potent inhibition against fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), which are implicated in various tumors. A notable study reported that specific derivatives exhibited IC50 values in the nanomolar range against these receptors, indicating strong inhibitory potential against cancer cell proliferation and migration .

Inhibition Studies

A comparative analysis of various pyrrolo derivatives reveals that this compound can inhibit cancer cell lines effectively. For example:

CompoundTargetIC50 (nM)
Derivative 4hFGFR17
FGFR29
FGFR325

These findings suggest that modifications to the pyrrolo structure can enhance biological activity against specific cancer targets .

Study on Kinase Inhibition

A study focused on the design and synthesis of pyrrolo derivatives reported that certain compounds significantly inhibited FGFRs and induced apoptosis in breast cancer cell lines (4T1 cells). The study highlighted that these compounds not only inhibited cell proliferation but also reduced migration and invasion capabilities .

Anti-inflammatory Activity

Q & A

Q. What are the common synthetic routes for 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile?

The synthesis typically involves cyclization of halogenated pyridine precursors. For example:

  • Route 1 : Starting from 2-bromo-5-iodopyridine derivatives, cyclization under palladium catalysis forms the pyrrolopyridine core. Reaction conditions (e.g., solvent, temperature) are critical for regioselectivity and yield .
  • Route 2 : Dihydroxylation of allyl-substituted precursors followed by oxidative cleavage and cyclization in aqueous sodium peroxide generates the pyrrolo[2,3-c]pyridine scaffold. This method allows functionalization with alkyl/aryl groups .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a building block for anticancer agents. Derivatives of pyrrolo[2,3-c]pyridine show cytotoxicity in ovarian cancer cell lines .
  • Biological Studies : Used in protein-ligand interaction studies, such as binding assays with serum albumin, due to its iodine substituent for radiolabeling or functionalization .
  • Organic Synthesis : Acts as an intermediate for heterocyclic compounds, including kinase inhibitors and naphthyridine derivatives .

Q. How is the compound characterized structurally?

  • Spectroscopy : 1H^1H NMR and 13C^{13}C NMR confirm regiochemistry and functional groups. For example, NH protons resonate at δ 11–12 ppm, while the iodine atom causes distinct splitting patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 269.04 for C8_8H4_4IN3_3) .

Advanced Research Questions

Q. How can iodination regioselectivity be optimized during synthesis?

  • Catalytic Systems : Use Pd(PPh3_3)4_4 or CuI in DMF at 80–100°C to direct iodination to the C3 position. Steric and electronic factors of precursors influence selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance iodine incorporation by stabilizing transition states .
  • Monitoring : In situ 1H^1H NMR tracks reaction progress to minimize byproducts like 5-iodo isomers .

Q. How do structural modifications impact biological activity?

  • Substituent Effects :
  • Cytotoxicity : Introduction of electron-withdrawing groups (e.g., CN) at C4 enhances activity against cancer cells (IC50_{50} < 10 µM in ovarian models) .
  • Solubility : Carboxylic acid derivatives (e.g., 3-iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid) improve aqueous solubility for in vitro assays .
    • SAR Studies : Methylation at N1 reduces steric hindrance, increasing binding affinity to kinase targets (e.g., IC50_{50} = 0.2 nM for JAK2 inhibitors) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Parameter Analysis : Compare reaction temperatures (80°C vs. 120°C) and catalyst loading (5 mol% vs. 10 mol%). Higher Pd concentrations may increase byproduct formation .
  • Purification Methods : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted precursors, improving yield reproducibility .
  • Mechanistic Studies : DFT calculations identify rate-limiting steps (e.g., oxidative addition of Pd to C-I bonds) to optimize conditions .

Methodological Guidance

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent, catalyst, and temperature interactions .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw) to confirm regiochemistry .
  • Biological Assays : Pair cytotoxicity studies (MTT assays) with molecular docking to correlate activity with binding modes .

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